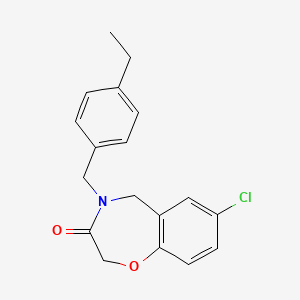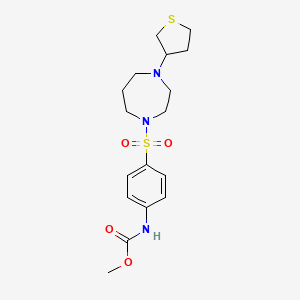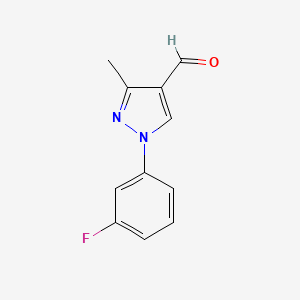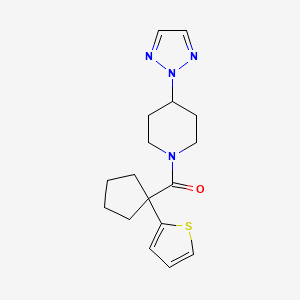
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The resulting compound is characterized by spectral data, including IR , 1H NMR , and 13C NMR analyses . The synthetic route is crucial for understanding its formation and potential modifications.
Molecular Structure Analysis
The molecular structure consists of a piperidine ring , a 1,2,3-triazole ring , and a cyclopentyl group . These components contribute to its overall shape, reactivity, and binding interactions. The benzotriazole moiety adds complexity and potential biological activity .
Chemical Reactions Analysis
The compound’s chemical reactivity is influenced by its functional groups. It may participate in nucleophilic substitutions , oxidations , or reductions . Investigating its behavior under various conditions is essential for understanding its versatility .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In a study, a series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized. These compounds exhibited significant antibacterial activity and moderate antifungal activity. Docking studies further supported their inhibitory potencies against bacterial and fungal targets .
Drug Development and Medicinal Chemistry
The compound’s unique structure, combining benzotriazole and piperidine moieties, makes it an interesting candidate for drug development. Benzotriazoles have excellent binding affinities to various proteins, while piperidines are common building blocks in natural products and therapeutic agents. Researchers explore derivatives of this compound for potential antihypertensive, anti-inflammatory, and other pharmacological activities .
HSP90 Inhibition for Cancer Therapy
Heat shock protein 90 (HSP90) is a promising anticancer drug target. The compound’s 1,2,3-triazole scaffold could be employed to construct HSP90 inhibitors-based drug conjugates for selective tumor therapy .
Materials Science and Nanotube Production
1,2,3-Triazoles find applications in materials science, including nanotube production. Their successful implementation has led to advancements in various areas, such as cyclic peptide synthesis, dendrimer synthesis, enzyme modification, and liquid crystal creation .
Supramolecular Chemistry and Bioconjugation
1,2,3-Triazoles serve as essential scaffolds in supramolecular chemistry and bioconjugation. Their unique properties make them valuable for creating functional materials and studying molecular interactions .
Fluorescent Imaging and Chemical Biology
Researchers explore 1,2,3-triazoles for fluorescent imaging and chemical biology applications. Their versatility allows for the design of probes and sensors to visualize biological processes and interactions .
Direcciones Futuras
: Vankadari, S. R., Mandala, D., Pochampalli, J., Tigulla, P., Valeru, A., & Thampu, R. (2013). Synthesis, evaluation of antimicrobial activity, and molecular modeling of novel 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles. Medicinal Chemistry Research, 22(12), 5912–5919. Link
Mecanismo De Acción
Target of Action
Compounds containing similar structures, such as imidazole and benzotriazole, have been reported to show excellent binding affinities to a range of proteins .
Mode of Action
The exact mode of action of this compound is currently unknown. These interactions can lead to conformational changes in the target proteins, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
The presence of heterocyclic moieties like imidazole and benzotriazole in its structure suggests that it may be highly soluble in water and other polar solvents, which could potentially enhance its bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propiedades
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-16(17(7-1-2-8-17)15-4-3-13-23-15)20-11-5-14(6-12-20)21-18-9-10-19-21/h3-4,9-10,13-14H,1-2,5-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNKBTYNDRGWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

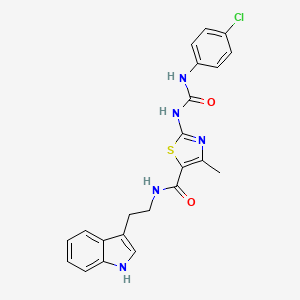
![3-(3-chlorophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2486383.png)
![Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2486385.png)

![N-[1-(4-fluorophenyl)ethyl]-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2486389.png)

![2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2486391.png)


![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486396.png)
